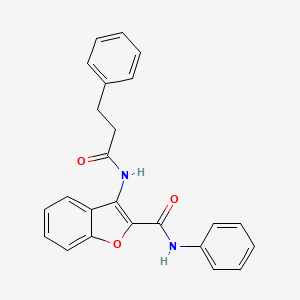

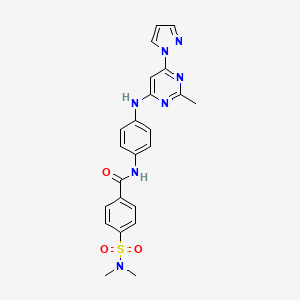

![molecular formula C10H18Cl2N4O B2904240 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride CAS No. 1909311-76-7](/img/structure/B2904240.png)

1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride” is a chemical compound that likely contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

One area of research focuses on the molecular interactions of pyrazole derivatives with receptors, such as the CB1 cannabinoid receptor. Studies have utilized molecular orbital methods and conformational analysis to understand the binding interactions and develop pharmacophore models. These models aid in the rational design of compounds with potential therapeutic applications, excluding drug use, dosage, and side effects considerations (Shim et al., 2002).

Structure-Activity Relationships

Another significant area of research is the exploration of structure-activity relationships (SAR) in pyrazole derivatives. These studies aim to characterize the binding sites of cannabinoid receptors and search for more selective and potent ligands. The findings from such studies provide a foundation for the development of compounds that could antagonize the harmful effects of cannabinoids, with implications for therapeutic interventions (Lan et al., 1999).

Synthetic and Computational Chemistry

Research also extends to synthetic and computational chemistry, where novel pyrazole derivatives are synthesized and their reactions are examined theoretically. This includes the functionalization reactions of pyrazole carboxylic acids and acid chlorides with various reagents, contributing to the understanding of reaction mechanisms and the development of new synthetic methodologies (Yıldırım et al., 2005).

Luminescence and Binding Characteristics

Furthermore, pyrazole derivatives have been studied for their luminescence properties and binding characteristics with proteins like bovine serum albumin (BSA). Such studies are crucial for understanding the interactions at the molecular level and exploring potential medicinal applications, including the development of diagnostic and therapeutic agents (Tang et al., 2011).

Mechanism of Action

Target of Action

The primary target of 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride is the kappa opioid receptor (KOR) . This compound has a high affinity for human, rat, and mouse KOR . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and stress response.

Mode of Action

This compound acts as an antagonist at the KOR . An antagonist is a substance that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This means that the compound prevents the normal or endogenous ligand from binding to the KOR, thereby inhibiting the receptor’s function .

Properties

IUPAC Name |

1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-4-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.2ClH/c1-14-7-8(5-13-14)10(15)12-6-9-3-2-4-11-9;;/h5,7,9,11H,2-4,6H2,1H3,(H,12,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMQUAIELRTFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NCC2CCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)

![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2904165.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904166.png)

![ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2904167.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)

![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)